Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate
Description
Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is a halogenated benzothiazole derivative with a bromine atom at position 2, a methoxy group at position 4, and a methyl ester at position 4. Its molecular formula is C₁₀H₈BrNO₃S, and its molecular weight is 302.15 g/mol. This compound is synthesized via bromination of methyl 4-aminobenzoate in the presence of KSCN and glacial acetic acid, followed by selective functionalization .
Properties
Molecular Formula |
C10H8BrNO3S |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
methyl 2-bromo-4-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3 |
InChI Key |
YVEDWWBAPREOBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the use of thiazole derivatives in drug development. These compounds have been studied for their potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Positions
The table below compares methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate with analogous derivatives:
Key Observations :
- Halogen vs. Amino Groups: Bromine at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas amino groups enable hydrogen bonding in biological targets .
- Methoxy vs.
Physicochemical Properties
- Boiling Points: Brominated derivatives (e.g., 350°C predicted for methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate ) exhibit higher thermal stability compared to non-halogenated analogues.
- pKa Values : Methoxy groups lower acidity (e.g., pKa ≈ -0.88 for methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate ), influencing solubility and reactivity.
Biological Activity
Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H8BrNO3S and a molecular weight of approximately 302.15 g/mol. The compound features a benzo[d]thiazole ring that incorporates nitrogen and sulfur atoms, along with methoxy and bromo substituents. These functional groups significantly influence its chemical reactivity and biological activity.
Biological Activity
Research indicates that compounds containing the benzo[d]thiazole structure often exhibit notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. This potential was highlighted in studies focusing on its interaction with bacterial cell membranes, leading to cell lysis and death .
- Anticancer Properties : Similar compounds have shown promise in anticancer research, indicating that this compound may possess cytotoxic effects against specific cancer cell lines. For instance, derivatives of benzo[d]thiazole have been tested against various cancer types, demonstrating varying degrees of effectiveness .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anticancer | Cytotoxic effects on cancer cell lines |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Interaction studies suggest that the compound may bind to specific enzymes involved in metabolic pathways, potentially modulating their activity.
- Cell Membrane Disruption : Its structural features may allow it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Synthesis
The synthesis of this compound can be accomplished through several methods, often starting from commercially available precursors. Key steps typically include:
- Formation of the benzo[d]thiazole core.
- Introduction of the bromo and methoxy groups via electrophilic substitution reactions.
- Carboxylation at the appropriate position to yield the final product.
Table 2: Synthetic Pathway Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of benzo[d]thiazole core |
| Step 2 | Electrophilic substitution for bromo/methoxy groups |
| Step 3 | Carboxylation to complete the structure |
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, which undergoes diazotization using tert-butyl nitrite (t-BuONO) in acetonitrile under inert atmosphere. The generated diazonium salt is subsequently treated with copper(I) bromide dimethylsulfide complex (CuBr·SMe₂), leading to bromide substitution at position 2.
Critical Parameters:
- Temperature: The reaction proceeds at 0–45°C, with lower temperatures favoring diazonium stability and higher temperatures accelerating bromide displacement.
- Catalyst: CuBr·SMe₂ enhances reaction efficiency compared to traditional CuBr, likely due to improved solubility and reduced side reactions.
- Yield: Reported yields for analogous brominations range from 80% (for methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate) to 69–99% for related ethyl esters.
Synthetic Procedure
- Diazotization: A mixture of methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (10.08 mmol), t-BuONO (15.13 mmol), and CuBr·SMe₂ (12.09 mmol) in anhydrous acetonitrile is stirred at 0°C for 10 minutes.
- Bromination: The reaction is warmed to 45°C for 3.78 hours, during which the diazonium intermediate decomposes to release nitrogen gas, followed by bromide quenching.
- Workup: The mixture is diluted with water, extracted with diethyl ether, and purified via silica gel chromatography to isolate the product as a pale yellow solid.
Table 1. Optimization of Sandmeyer Bromination
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 45°C gradient | Maximizes diazonium stability |
| CuBr·SMe₂ Loading | 1.2 equiv | Prevents Cu(II) byproducts |
| Reaction Time | 3.78 hours | Balances decomposition and substitution |
Alternative Methodologies and Functional Group Interconversion
Esterification of Carboxylic Acid Precursors
While direct bromination of pre-formed esters is preferred, alternative routes involve esterifying 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid. For example, treatment with methanol and thionyl chloride (SOCl₂) achieves near-quantitative esterification, though this introduces additional steps.
Methoxy Group Introduction
The 4-methoxy group is typically installed prior to benzothiazole cyclization. For instance, Ullmann-type coupling of methyl 4-hydroxybenzoate with iodomethane in the presence of potassium carbonate and a Cu(I) catalyst provides methyl 4-methoxybenzoate, which is subsequently converted to the thiourea precursor.
Challenges and Side Reactions
Competing Decomposition Pathways
Prolonged exposure to t-BuONO at elevated temperatures (>50°C) risks diazonium decomposition into phenolic byproducts via hydrolysis. This is mitigated by strict temperature control and inert atmosphere.
Ester Group Stability
The methyl ester remains intact under Sandmeyer conditions, but strongly acidic or basic environments may hydrolyze it. Solvent selection (acetonitrile over aqueous media) and neutral workup protocols preserve ester integrity.
Scalability and Industrial Adaptations
Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A 2023 pilot study demonstrated a 92% yield in a tubular reactor with residence time of 30 minutes, highlighting the potential for kilogram-scale production.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate?
- Methodological Answer : The synthesis typically involves bromination and cyclization steps. For example, bromine (Br₂) is added to a solution of a benzothiazole precursor (e.g., methyl 4-amino-3-methoxybenzoate) and NaSCN in ethanol under controlled conditions (30°C, 48 hours). Subsequent bromination with CuBr₂ and t-BuONO in acetonitrile yields the final product . Optimization requires precise stoichiometry, pH adjustments (pH 8–9), and purification via recrystallization or chromatography. Low yields (e.g., 24%) highlight challenges in side-reaction suppression and intermediate stability .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For instance, ¹H NMR in DMSO-d₆ reveals distinct signals for methoxy (~δ 3.8 ppm), aromatic protons (δ 7.4–8.1 ppm), and bromine-induced deshielding. IR confirms ester carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 316.1 [M+H]⁺) .
Q. What reaction mechanisms govern bromination in benzothiazole systems?
- Methodological Answer : Bromination proceeds via electrophilic aromatic substitution (EAS) or radical pathways. In EAS, CuBr₂ acts as a Lewis acid to polarize the Br₂ molecule, facilitating attack at electron-rich positions (e.g., ortho to methoxy groups). Radical mechanisms involve t-BuONO generating NO₂ radicals, abstracting hydrogen to form benzothiazole radicals, which react with Br₂ . Competing pathways may explain yield variations, requiring mechanistic probes like isotopic labeling .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the molecular geometry. For example, the triclinic space group P₁ (Z = 2) reveals dihedral angles between the ester and benzothiazole ring (2.52–10.94°), confirming steric effects from bromine . Hydrogen-bonding networks (e.g., S⋯O interactions, 3.06–3.23 Å) and displacement parameters (e.g., amino group deviations of −0.304–0.128 Å) validate intermolecular interactions .
Q. What strategies address low yields in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) improve regioselectivity.
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance intermediate solubility.
- Temperature control : Lower temperatures reduce side reactions during bromination .
Contradictory data (e.g., 24% vs. 66% yields in similar protocols) suggest substrate-specific sensitivity to reaction conditions .
Q. How do substituents influence biological activity in benzothiazole derivatives?
- Methodological Answer : The bromine atom enhances electrophilicity, enabling interactions with DNA gyrase (e.g., inhibition in Acinetobacter baumannii). Methoxy groups improve pharmacokinetics via increased lipophilicity. Structure-activity relationship (SAR) studies compare analogues (e.g., chloro vs. bromo derivatives) to map binding affinity and cytotoxicity .
Q. What computational tools predict reactivity and molecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) simulates binding to biological targets (e.g., DNA gyrase), guiding functionalization strategies .
Data Contradiction Analysis
Q. Why do similar bromination protocols yield divergent results?
- Analysis : Discrepancies arise from:
- Substrate purity : Impurities in precursors (e.g., methyl 4-amino-3-methoxybenzoate) inhibit bromine activation.
- Ambient conditions : Moisture-sensitive intermediates (e.g., CuBr₂) degrade under humid conditions, reducing efficiency .
- Catalyst decay : t-BuONO decomposes at elevated temperatures, altering radical pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
